

Unveiling the Anisotropic Charge Carrier Mobility of p-Sexiphenyl: A Technical Deep Dive

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Compound of Interest

Compound Name: *p*-Sexiphenyl

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Introduction: In the realm of organic electronics, the aromatic hydrocarbon **p-Sexiphenyl** (p-6P) stands out as a key material for fundamental studies and potential applications in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). A critical parameter governing the performance of these devices is the charge carrier mobility, which dictates the efficiency of charge transport through the material. Furthermore, the inherent crystalline structure of **p-Sexiphenyl** gives rise to a fascinating phenomenon: the anisotropy of charge carrier mobility, where the ease of charge movement is dependent on the crystallographic direction. This in-depth guide explores the charge carrier mobility of **p-Sexiphenyl**, with a particular focus on its anisotropic nature, providing researchers with a comprehensive overview of the available data, experimental methodologies, and the underlying structural relationships.

Quantitative Analysis of Charge Carrier Mobility in p-Sexiphenyl

The charge carrier mobility in **p-Sexiphenyl** single crystals has been investigated, revealing distinct values for both electrons and holes, which are also highly dependent on the crystallographic direction. The data presented below, synthesized from various studies, highlights this anisotropy. The primary experimental technique for these measurements is the Time-of-Flight (TOF) method.

Charge Carrier	Crystallographic Direction	Mobility (cm ² /Vs)	Experimental Method	Temperature (K)
Hole	Along the a-axis	Data not available	-	-
Along the b-axis	Data not available	-	-	
Along the c'-axis (perpendicular to the ab plane)	~0.1	Time-of-Flight (TOF)	Room Temperature	
Electron	Along the a-axis	Data not available	-	-
Along the b-axis	Data not available	-	-	
Along the c'-axis (perpendicular to the ab plane)	~0.01	Time-of-Flight (TOF)	Room Temperature	

Note: While the anisotropy of charge carrier mobility in **p-Sexiphenyl** is a recognized phenomenon, specific and comprehensive experimental data for mobility along all crystallographic axes (a, b, and c) for both holes and electrons remains an area of active research. The available data predominantly focuses on the transport perpendicular to the molecular layers (along the c'-axis).

The Underlying Crystal Structure and its Influence on Anisotropy

The anisotropic nature of charge transport in **p-Sexiphenyl** is intrinsically linked to its molecular packing in the crystalline state. **p-Sexiphenyl** molecules adopt a herringbone packing arrangement within the ab-plane. In this configuration, the long axes of the molecules are tilted with respect to the crystallographic axes.

The charge transport in organic molecular crystals is often described by a hopping mechanism, where charge carriers move between adjacent molecules. The efficiency of this hopping process is highly dependent on the intermolecular electronic coupling (transfer integral) and the reorganization energy. The electronic coupling is, in turn, sensitive to the relative orientation and distance between neighboring molecules.

Due to the herringbone packing, the π - π stacking and intermolecular interactions vary significantly along different crystallographic directions. This variation in molecular arrangement leads to different degrees of orbital overlap between adjacent molecules, resulting in the observed anisotropy of charge carrier mobility. Transport within the ab-plane, where the molecules are more closely packed, is generally expected to be more efficient than transport perpendicular to this plane (along the c'-axis), which involves hopping between molecular layers.

Experimental Protocols: The Time-of-Flight (TOF) Method

The Time-of-Flight (TOF) technique is a powerful and widely used method for directly measuring the drift mobility of charge carriers in resistive materials like organic semiconductors.^[1]

Principle of Operation

In a typical TOF experiment, a thin sheet of charge carriers (either electrons or holes) is generated near one electrode of a sample sandwiched between two electrodes. This generation is usually achieved by a short pulse of highly absorbed light (e.g., from a nitrogen laser). An external electric field is applied across the sample, causing the photogenerated charge carriers to drift towards the opposite electrode. The motion of these charges induces a transient photocurrent in the external circuit. The time it takes for the carriers to traverse the sample thickness is known as the transit time (t_T). The drift mobility (μ) can then be calculated using the following equation:

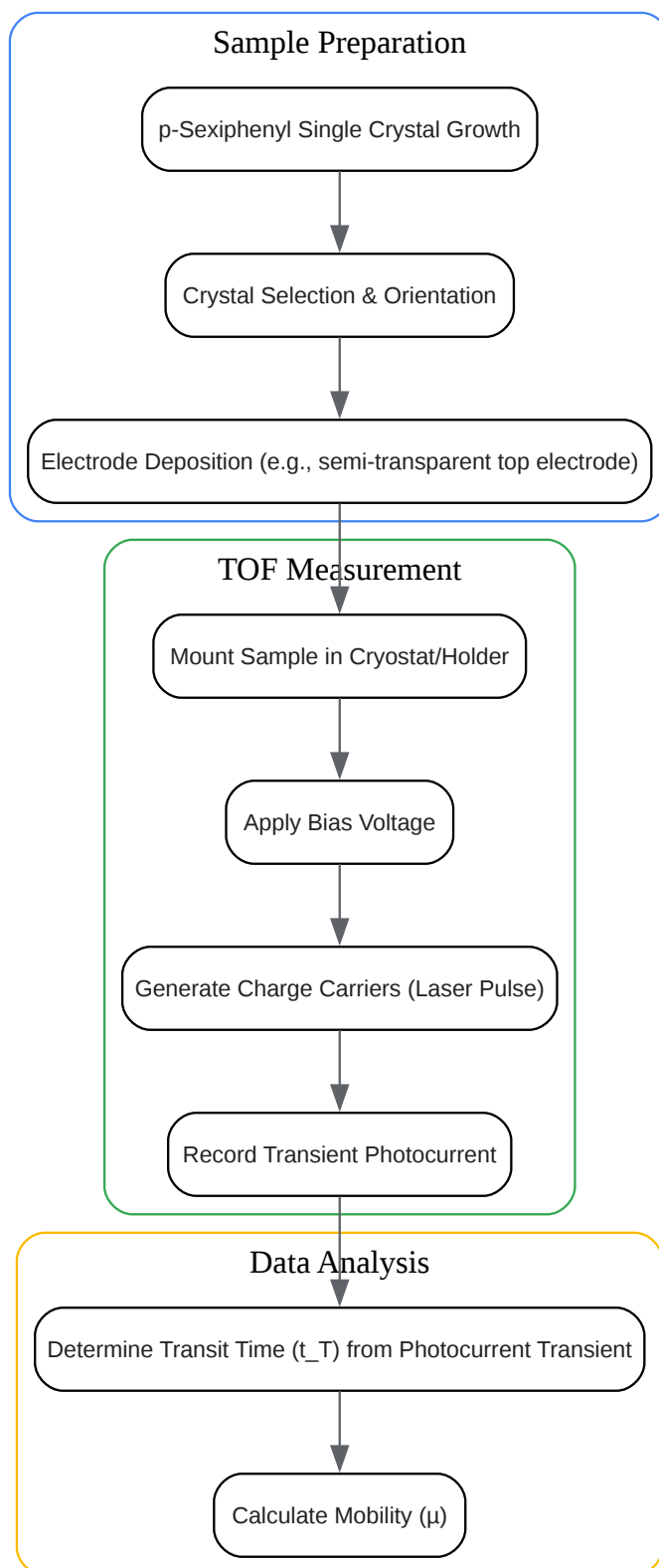
$$\mu = d^2 / (V * t_T)$$

where:

- d is the sample thickness
- V is the applied voltage

Experimental Workflow

The following diagram illustrates a typical workflow for a Time-of-Flight mobility measurement on a **p-Sexiphenyl** single crystal.



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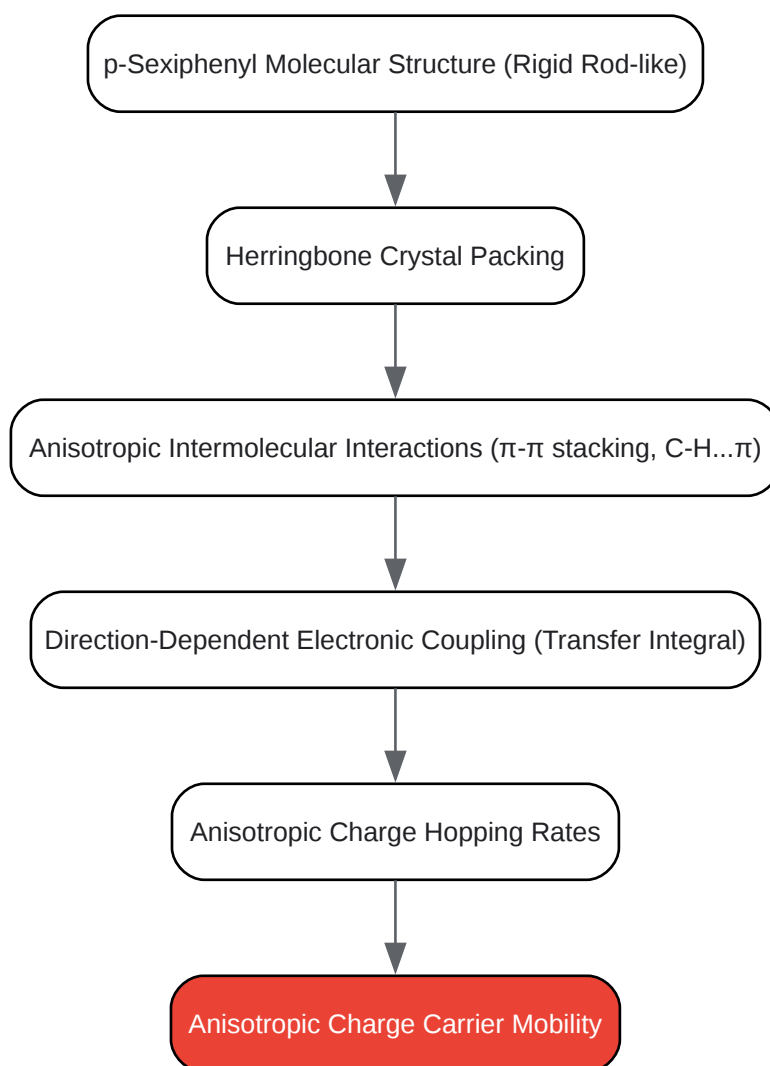
Fig. 1: Experimental workflow for Time-of-Flight mobility measurement.

Key Experimental Considerations:

- **Crystal Quality:** High-quality single crystals with low defect densities are crucial for obtaining intrinsic mobility values.
- **Electrode Contacts:** Ohmic (non-injecting) contacts are desired to ensure that the measured current is due to the drift of photogenerated carriers and not injected charges.
- **Light Source:** The laser pulse duration should be much shorter than the carrier transit time. The light penetration depth should be significantly smaller than the sample thickness to ensure the generation of a thin sheet of charge carriers.
- **Electric Field:** The applied electric field should be uniform across the sample. The mobility can be field-dependent, so measurements are often performed at various field strengths.
- **Temperature Control:** The mobility in organic semiconductors is often temperature-dependent. Therefore, precise temperature control during the measurement is essential.

Logical Relationship between Crystal Structure and Anisotropic Mobility

The relationship between the crystal structure of **p-Sexiphenyl** and its anisotropic charge carrier mobility can be visualized as a logical flow from the molecular level to the macroscopic transport properties.



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Fig. 2: Logical flow from crystal structure to anisotropic mobility.

This diagram illustrates that the fundamental molecular structure dictates the preferred crystal packing. This packing arrangement, in turn, leads to anisotropic intermolecular interactions and, consequently, direction-dependent electronic couplings. The varying strengths of these couplings result in different charge hopping probabilities along different crystallographic axes, ultimately manifesting as the observed anisotropy in charge carrier mobility.

Conclusion: The charge carrier mobility of **p-Sexiphenyl** is a critical parameter that is intrinsically linked to its crystalline structure. The anisotropic nature of charge transport, arising from the specific molecular packing, presents both a challenge and an opportunity for the design and optimization of organic electronic devices. While the Time-of-Flight technique

provides a robust method for quantifying mobility, further experimental studies are needed to fully map out the anisotropic mobility tensor for both electrons and holes in **p-Sexiphenyl** single crystals. A deeper understanding of these structure-property relationships will pave the way for the rational design of new organic semiconductor materials with enhanced and directionally controlled charge transport properties.

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References

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